molecular formula C7H4ClF2NO B1613283 4-Chloro-2,6-difluorobenzamide CAS No. 886500-36-3

4-Chloro-2,6-difluorobenzamide

Cat. No. B1613283
CAS RN: 886500-36-3
M. Wt: 191.56 g/mol
InChI Key: WYCJKDFBALNGMP-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorobenzamide is a chemical compound with a molecular weight of 191.56 . It is a solid substance stored at ambient temperature .


Synthesis Analysis

While specific synthesis methods for 4-Chloro-2,6-difluorobenzamide were not found, it’s known that 2,6-difluorobenzamide has been used as a starting material to synthesize 23 novel benzoylurea derivatives containing a pyrimidine moiety .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-difluorobenzamide is represented by the InChI code 1S/C7H4ClF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) . The presence of fluorine atoms in similar compounds has been found to cause non-planarity, with a dihedral angle between the carboxamide and the aromatic ring .


Physical And Chemical Properties Analysis

4-Chloro-2,6-difluorobenzamide is a solid substance stored at ambient temperature .

Scientific Research Applications

4-Chloro-2,6-difluorobenzamide: A Comprehensive Analysis of Scientific Research Applications:

Pesticide Industry Intermediate

4-Chloro-2,6-difluorobenzamide is a significant intermediate in the synthesis of pesticides. It is particularly noted as a metabolite of the pesticide diflubenzuron, which is used in agricultural practices to control insect pests by inhibiting their chitin synthesis .

Synthesis of Antifungal and Antibacterial Compounds

This compound serves as a starting material in the synthesis of various antifungal and antibacterial agents. Through a series of reactions including condensation, acylation, and thioetherification, it contributes to the creation of novel compounds with potential applications in combating microbial infections .

Organic Synthesis Research

In organic chemistry research, 4-Chloro-2,6-difluorobenzamide is utilized for its reactive properties to create diverse organic compounds. Its structure allows for further chemical modifications leading to new molecules with potential practical applications .

Material Science Applications

Scientists in material science explore the use of 4-Chloro-2,6-difluorobenzamide due to its unique chemical properties that can contribute to the development of new materials with specific desired characteristics .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2,6-difluorobenzamide is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

4-Chloro-2,6-difluorobenzamide interacts with its target, SDH, by forming hydrogen bonds with SER-17 and SER-39 of the enzyme . This interaction inhibits the normal function of SDH, disrupting energy production within the cell.

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain, two critical biochemical pathways for energy production. The disruption of these pathways leads to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source .

Pharmacokinetics

It is known that similar compounds, such as benzoylphenyl ureas, have good bioavailability

Result of Action

The molecular and cellular effects of 4-Chloro-2,6-difluorobenzamide’s action primarily involve energy disruption. By inhibiting SDH, the compound disrupts energy production, leading to a decrease in ATP levels. This can affect various cellular processes, potentially leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,6-difluorobenzamide. For instance, the compound’s solubility in ethanol suggests that its efficacy may be affected by the presence of alcohol. Additionally, its stability may be influenced by temperature, as indicated by its melting point

Safety and Hazards

The safety information for 4-Chloro-2,6-difluorobenzamide indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335 . Precautionary statements include P271, P261, and P280 .

Future Directions

While specific future directions for 4-Chloro-2,6-difluorobenzamide were not found, research on similar compounds has focused on exploring more efficient and less toxic antibacterial and antifungal pesticides .

properties

IUPAC Name

4-chloro-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCJKDFBALNGMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625986
Record name 4-Chloro-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-difluorobenzamide

CAS RN

886500-36-3
Record name 4-Chloro-2,6-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886500-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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